molecular formula C96H156N34O20S B13834584 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No.: B13834584
M. Wt: 2138.6 g/mol
InChI Key: SVWSKJCJNAIKNH-MJZUAXFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex, multi-domain peptide characterized by a branched structure with numerous stereospecific centers and functional groups. Key features include:

  • Heterocyclic motifs: Pyrrolidine rings and imidazole moieties, which may influence metal coordination or hydrogen-bonding interactions .
  • Post-translational modifications: Methylsulfanyl (thioether) and phenylpropanoic acid termini, which could enhance lipophilicity or receptor binding .

Properties

Molecular Formula

C96H156N34O20S

Molecular Weight

2138.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

SVWSKJCJNAIKNH-MJZUAXFLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Medicinal Chemistry

Hormonal Activity:
This compound is structurally related to peptide hormones and has been investigated for its potential as a synthetic analog of luteinizing hormone-releasing hormone (LHRH). LHRH analogs are crucial in treating hormone-sensitive conditions such as prostate cancer and endometriosis. The compound's ability to modulate hormonal pathways makes it a candidate for further clinical studies in hormone-related therapies .

Antitumor Properties:
Research indicates that compounds with similar structures can exhibit antitumor activity by inhibiting cancer cell proliferation. This compound's intricate amino acid sequence may enhance its binding affinity to specific receptors involved in tumor growth, making it a subject of interest for cancer therapeutics .

Biochemical Research

Protein Interaction Studies:
Due to its complex structure, this compound can serve as a valuable tool in studying protein-ligand interactions. It can be used to probe the binding sites of various receptors, aiding in the understanding of molecular mechanisms underlying various biological processes .

Enzyme Inhibition:
The compound's potential to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, certain derivatives have shown promise as inhibitors of enzymes linked to metabolic disorders, suggesting applications in drug design aimed at treating conditions like diabetes and obesity.

Synthetic Applications

Precursor in Organic Synthesis:
This compound can act as a precursor for synthesizing other complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis and pharmaceutical development .

Peptide Synthesis:
In peptide chemistry, this compound can be utilized to synthesize novel peptides with enhanced biological activity. The ability to modify the amino acid sequence can lead to the development of peptides with improved stability and efficacy in therapeutic applications .

Case Study 1: LHRH Analog Development

A study focused on the synthesis and characterization of LHRH analogs demonstrated that modifications to the amino acid sequence could significantly enhance biological activity and receptor selectivity. The findings suggest that compounds like (2S)-... could lead to more effective treatments for hormone-dependent cancers.

Case Study 2: Antitumor Activity Assessment

Research conducted on structurally similar compounds revealed their potential to inhibit tumor growth in vitro. The study highlighted the importance of structural features in determining the efficacy of such compounds against various cancer cell lines.

Mechanism of Action

The mechanism of action of APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE involves binding to the apelin receptor (APJ). This interaction activates G-protein-coupled signaling pathways, leading to various physiological effects such as:

    Regulation of blood pressure: By promoting vasodilation and reducing vascular resistance.

    Cardiac contractility: Enhancing heart muscle contraction.

    Metabolic balance: Influencing glucose and lipid metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name / ID Key Functional Groups Unique Features Potential Applications
Target Compound Carbamimidamido, pyrrolidine, imidazole Methylsulfanyl group, branched backbone Drug delivery, enzyme inhibition
Compound Aminohexanoyl, hydroxypropanoyl Linear peptide with carboxy termini Chelation therapy, antimicrobials
Compound Sulfanylpropanamido, carbamoyl Sulfur-rich side chains Antioxidant, redox modulation
  • Structural geometry : While the target compound shares a peptide backbone with and compounds, its branched architecture and pyrrolidine rings distinguish it from linear analogs. Such differences may alter pharmacokinetics (e.g., bioavailability, metabolic stability) .
  • Electronic properties: The carbamimidamido groups (pKa ~12–13) confer strong basicity, contrasting with the neutral hydroxypropanoyl groups in . This could enhance interactions with anionic targets like DNA or phospholipid membranes .

Physicochemical Properties vs. Fluorinated Analogs

Table 2: Stability and Environmental Impact

Property Target Compound Fluorinated Compounds ()
Persistence Likely biodegradable High (PFAS derivatives)
Solubility Polar (aqueous) Lipophilic (fluorinated chains)
Reactivity Nucleophilic (NH, SH) Electrophilic (C-F bonds)
  • The absence of fluorine in the target compound reduces environmental persistence risks compared to fluorotelomers or hydrofluoroolefins, which form persistent PFAS degradation products .

Table 3: Bioactivity Comparison

Compound Type Bioactive Components Mechanism Insights ()
Target Compound Guanidine, imidazole Possible protease inhibition
Populus Buds () Phenylpropenoids Anti-inflammatory, antibacterial
Essential Oils () Terpenes, alcohols Membrane disruption, antioxidant
  • Synergistic effects observed in natural mixtures () suggest the target compound’s multi-domain structure could mimic such synergism in single-molecule design.

Biological Activity

The compound , with the systematic name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid , is a complex peptide-like molecule with potential biological activities that warrant detailed examination.

Structure and Composition

This compound features multiple amino acid residues and functional groups that suggest it may interact with various biological targets. Its structure includes:

  • Amino Acid Residues : Several L-amino acids, including alanine, phenylalanine, and arginine, which are known for their roles in protein synthesis and enzymatic activity.
  • Functional Groups : The presence of imidazole, hydroxyl, and carbamimidamide groups indicates potential interactions with enzymes and receptors.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Research into similar compounds suggests several possible mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. For example, derivatives have demonstrated IC50 values in the nanomolar range against DPP-IV, indicating strong inhibitory effects that could be beneficial in treating type II diabetes .
    CompoundIC50 (nM)Target
    5f116DPP-IV
    7i150DPP-IV
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), similar to metabotropic glutamate receptors (mGluRs). These interactions can lead to altered synaptic transmission and modulation of neuronal activity .
  • Antiviral Activity : Recent studies have suggested that structurally related compounds may act as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. Computational docking studies have shown promising binding affinities, indicating potential antiviral properties .

Case Studies

Several studies have explored the biological activities of peptides similar to the compound :

  • Antidiabetic Properties : Research has demonstrated that certain peptide analogs can significantly lower blood glucose levels in animal models by inhibiting DPP-IV activity. This suggests that the compound could be developed for therapeutic use in managing diabetes.
  • Neuroprotective Effects : Some analogs have been studied for their neuroprotective effects due to their ability to modulate glutamate signaling pathways, which are crucial for neuronal health and function.

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